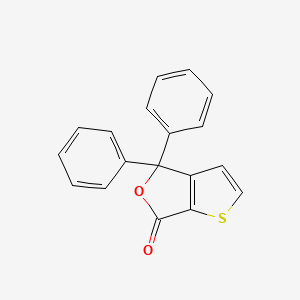
4,4-Diphenylthieno(2,3-c)furan-6(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diphenylthieno(2,3-c)furan-6(4H)-one is an organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thieno[2,3-c]furan ring system substituted with two phenyl groups at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenylthieno(2,3-c)furan-6(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1,3-diphenylpropane-1,3-dione with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Diphenylthieno(2,3-c)furan-6(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Halogenated, nitrated, and sulfonated derivatives
Applications De Recherche Scientifique
4,4-Diphenylthieno(2,3-c)furan-6(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 4,4-Diphenylthieno(2,3-c)furan-6(4H)-one is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-Diphenylthieno[2,3-c]furan-6-thione
- 4,4-Diphenylthieno[2,3-c]furan-6-ol
- 4,4-Diphenylthieno[2,3-c]furan-6-amine
Uniqueness
4,4-Diphenylthieno(2,3-c)furan-6(4H)-one is unique due to its specific substitution pattern and the presence of both furan and thiophene rings. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
63609-69-8 |
|---|---|
Formule moléculaire |
C18H12O2S |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
4,4-diphenylthieno[2,3-c]furan-6-one |
InChI |
InChI=1S/C18H12O2S/c19-17-16-15(11-12-21-16)18(20-17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
VRIWNXPXVOGHAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=C(C(=O)O2)SC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




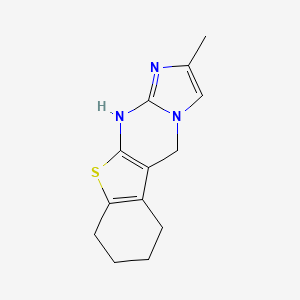

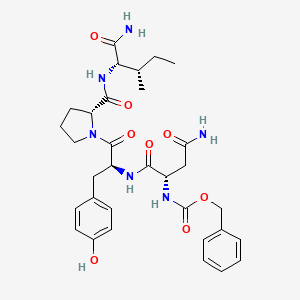

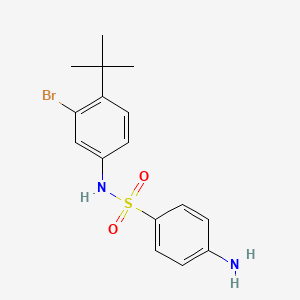
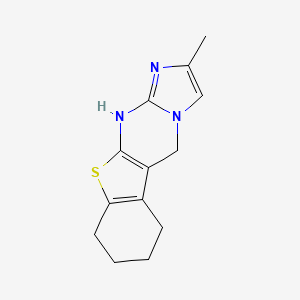
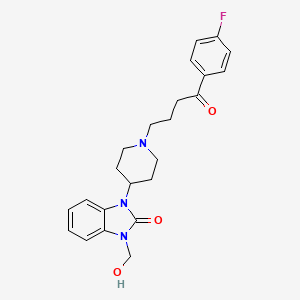
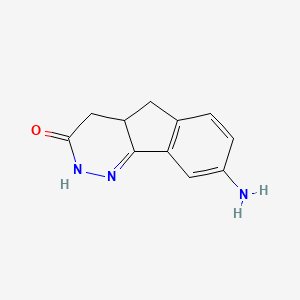
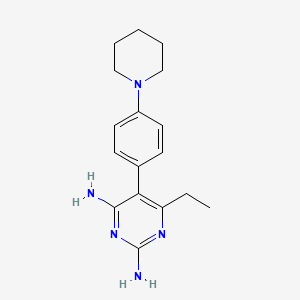

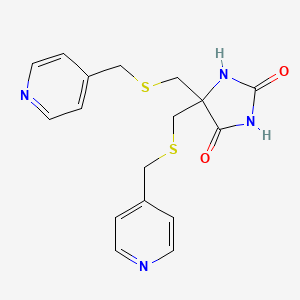
![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)
